XRD Crystal Fingerprint for Polymorph Discrimination
The alpha-crystal modification of the target compound is uniquely identified by its powder XRD pattern: a strongest peak at 2θ = 4.7° (Cu-Kα), medium-intensity peaks at 17.3°, 19.2°, 26.0°, 27.0°, and 27.4°, and weak peaks at 7.1°, 9.4°, 14.4°, and 23.0° [1]. Crystals obtained under different oxidation conditions (Comparative Example 1 in the patent) lack this characteristic pattern and yield a dyed polyester with visibly lower color concentration [1]. This XRD fingerprint serves as an unequivocal identity test to ensure procurement of the functional, high-color-yield polymorph.
| Evidence Dimension | X-ray diffraction pattern – strongest peak position (crystal identity) |
|---|---|
| Target Compound Data | Strongest peak at 2θ = 4.7°; medium peaks at 17.3°, 19.2°, 26.0°, 27.0°, 27.4°; weak peaks at 7.1°, 9.4°, 14.4°, 23.0° |
| Comparator Or Baseline | Non-alpha crystal form (Comparative Example 1): no sharp peak at 4.7°; distinct pattern not explicitly provided but results in lower dyeing performance |
| Quantified Difference | Presence versus absence of the diagnostic 4.7° peak; qualitative superiority in color depth for alpha-crystal |
| Conditions | Powder XRD, Cu-Kα radiation, 2θ range ≥ 3°, ambient temperature |
Why This Matters
This XRD signature provides an instrument-based identity test that directly correlates with dyeing performance, enabling procurement specifications to reject underperforming polymorphs before use.
- [1] US Patent 6,218,552 B1, '3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacene-2,6-dione having a specific crystal structure and dye dispersion containing the same', Sumitomo Chemical Co., Ltd., filed 1999-12-22, published 2001-04-17. View Source
